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[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride

Catalog No.
S877331
CAS No.
1394041-80-5
M.F
C7H9ClF2N2
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,5-Difluorophenyl)methyl]hydrazine hydrochlorid...

CAS Number

1394041-80-5

Product Name

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride

IUPAC Name

(2,5-difluorophenyl)methylhydrazine;hydrochloride

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H

InChI Key

BPDFENNAKCHDCM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CNN)F.Cl

Canonical SMILES

C1=CC(=C(C=C1F)CNN)F.Cl

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a hydrazine moiety. Its molecular formula is C₇H₈F₂N₂·HCl, with a molecular weight of approximately 194.61 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in water and various organic solvents. It is primarily used in research settings, particularly in proteomics and medicinal chemistry due to its unique structural features and potential biological activities .

The specific mechanism of action of [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride is not well documented in scientific research. However, its application in proteomics suggests a potential role in protein modification or labeling. Hydrazine derivatives are known to react with carbonyl groups present in proteins, potentially forming hydrazones which can be useful for protein identification or analysis [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal regulations.
Typical of hydrazine derivatives. These include:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine functional group can be reduced to amines under certain conditions, expanding its utility in synthetic chemistry.
  • Substitution Reactions: The difluorophenyl group may undergo electrophilic substitution, allowing for further functionalization of the compound.

These reactions underscore the compound's versatility as a building block in organic synthesis .

The synthesis of [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride typically involves the following steps:

  • Formation of the Hydrazine Intermediate:
    • The reaction starts with the condensation of 2,5-difluorobenzaldehyde with hydrazine hydrate. This step results in the formation of [(2,5-difluorophenyl)methyl]hydrazine.
  • Hydrochloride Salt Formation:
    • The resulting hydrazine can be treated with hydrochloric acid to yield [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride.

This method is straightforward and allows for the efficient production of the compound in laboratory settings .

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride finds applications primarily in:

  • Medicinal Chemistry: As a precursor for synthesizing various pharmaceutical agents.
  • Proteomics Research: Utilized as a reagent for labeling proteins or peptides due to its reactive hydrazine group.
  • Chemical Research: Employed as an intermediate in organic synthesis and material science .

Interaction studies involving [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride are crucial for understanding its biological mechanisms. Some key areas include:

  • Protein Binding Studies: Investigating how this compound interacts with different proteins could elucidate its potential therapeutic roles.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can inform its safety and efficacy profiles.
  • Synergistic Effects with Other Compounds: Exploring combinations with other drugs may reveal enhanced biological activities or reduced toxicity .

Several compounds share structural similarities with [(2,5-Difluorophenyl)methyl]hydrazine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-PhenylhydrazineContains a phenyl groupKnown for its extensive use in organic synthesis but lacks fluorination.
1-(4-Fluorophenyl)hydrazineContains a fluorinated phenyl groupSimilar reactivity but different biological activity profiles.
1-(3,4-Dichlorophenyl)hydrazineContains dichlorinated phenyl groupExhibits different toxicity and reactivity compared to difluorinated variants.

[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride stands out due to its specific fluorination pattern, which may enhance its biological activity and selectivity compared to other hydrazines .

Dates

Last modified: 04-14-2024

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